molecular formula C8H6F4 B1439494 4-(1,1-Difluoroethyl)-1,2-difluorobenzene CAS No. 1138445-09-6

4-(1,1-Difluoroethyl)-1,2-difluorobenzene

Cat. No.: B1439494
CAS No.: 1138445-09-6
M. Wt: 178.13 g/mol
InChI Key: DHKSTHWDLRVFGH-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,2-difluorobenzene is an aromatic compound characterized by the presence of both difluoroethyl and difluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)-1,2-difluorobenzene typically involves the difluoroethylation of a difluorobenzene precursor. One common method includes the use of 1,1-difluoroethyl chloride (CH₃CF₂Cl) as a difluoroalkylating reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Difluoroethyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,2-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)-1,2-difluorobenzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(1,1-Difluoroethyl)-1,2-difluorobenzene is unique due to the presence of both difluoroethyl and difluorobenzene groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in fields requiring specific electronic and steric attributes .

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKSTHWDLRVFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,1-Difluoroethyl)-1,2-difluorobenzene
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4-(1,1-Difluoroethyl)-1,2-difluorobenzene

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